molecular formula C9H15NPb B14270131 2-[(Trimethylplumbyl)methyl]pyridine CAS No. 185255-31-6

2-[(Trimethylplumbyl)methyl]pyridine

Cat. No.: B14270131
CAS No.: 185255-31-6
M. Wt: 344 g/mol
InChI Key: XDTGMLLGZWLZJU-UHFFFAOYSA-N
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Description

Trimethyl(pyridin-2-ylmethyl)plumbane: is an organolead compound characterized by the presence of a lead atom bonded to a pyridin-2-ylmethyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trimethyl(pyridin-2-ylmethyl)plumbane typically involves the reaction of pyridin-2-ylmethyl halides with trimethyllead reagents. One common method is the reaction of pyridin-2-ylmethyl chloride with trimethyllead chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of trimethyl(pyridin-2-ylmethyl)plumbane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxicity of lead compounds.

Chemical Reactions Analysis

Types of Reactions: Trimethyl(pyridin-2-ylmethyl)plumbane can undergo various chemical reactions, including:

    Oxidation: The lead atom in the compound can be oxidized to form lead(IV) species.

    Reduction: The compound can be reduced to form lead(II) species.

    Substitution: The methyl groups or the pyridin-2-ylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or ozone can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.

Major Products:

    Oxidation: Lead(IV) oxide or other lead(IV) compounds.

    Reduction: Lead(II) chloride or other lead(II) compounds.

    Substitution: Various substituted lead compounds depending on the reagents used.

Scientific Research Applications

Chemistry: Trimethyl(pyridin-2-ylmethyl)plumbane is used as a precursor in the synthesis of other organolead compounds. It is also studied for its reactivity and potential as a catalyst in organic reactions.

Biology and Medicine: Research into the biological applications of trimethyl(pyridin-2-ylmethyl)plumbane is limited due to the toxicity of lead. it may be used in studies related to lead toxicity and its effects on biological systems.

Industry: In industry, trimethyl(pyridin-2-ylmethyl)plumbane can be used in the production of specialized materials and as a reagent in the synthesis of other organometallic compounds.

Mechanism of Action

The mechanism of action of trimethyl(pyridin-2-ylmethyl)plumbane involves the interaction of the lead atom with various molecular targets. The lead atom can form bonds with other atoms or molecules, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

    Trimethyllead chloride: Similar in structure but lacks the pyridin-2-ylmethyl group.

    Pyridin-2-ylmethyllead diacetate: Contains the pyridin-2-ylmethyl group but has different substituents on the lead atom.

Uniqueness: Trimethyl(pyridin-2-ylmethyl)plumbane is unique due to the presence of both the pyridin-2-ylmethyl group and the three methyl groups bonded to the lead atom

Properties

CAS No.

185255-31-6

Molecular Formula

C9H15NPb

Molecular Weight

344 g/mol

IUPAC Name

trimethyl(pyridin-2-ylmethyl)plumbane

InChI

InChI=1S/C6H6N.3CH3.Pb/c1-6-4-2-3-5-7-6;;;;/h2-5H,1H2;3*1H3;

InChI Key

XDTGMLLGZWLZJU-UHFFFAOYSA-N

Canonical SMILES

C[Pb](C)(C)CC1=CC=CC=N1

Origin of Product

United States

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